N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide

Description

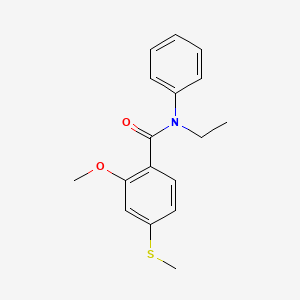

N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide is a benzamide derivative characterized by a central benzene ring substituted with a methoxy group at position 2 and a methylsulfanyl group at position 2. The nitrogen atom of the benzamide moiety is further substituted with ethyl and phenyl groups. This compound belongs to the broader class of N-phenylbenzamide (NPBA) derivatives, which have garnered attention in molecular electronics, antiviral research, and antimicrobial applications due to their tunable electronic properties and biological activity .

Properties

IUPAC Name |

N-ethyl-2-methoxy-4-methylsulfanyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-4-18(13-8-6-5-7-9-13)17(19)15-11-10-14(21-3)12-16(15)20-2/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJDYCJAKIEATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under dehydrating conditions.

Introduction of Substituents: The substituents (ethyl, methoxy, methylsulfanyl, and phenyl groups) can be introduced through various organic reactions such as alkylation, methylation, and thiolation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide can undergo several types of chemical reactions:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis.

Biology: As a probe to study biological pathways.

Medicine: Potential pharmacological agent for treating diseases.

Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in Molecular Electronics

Key Compounds:

N-phenylbenzamide (NPBA) : The parent compound lacks the ethyl, methoxy, and methylsulfanyl substituents. Computational studies show that substituents like methoxy groups enhance conductance and rectification ratios by modulating frontier molecular orbital alignment relative to electrode Fermi levels .

4-Methoxy-N-methyl-4-(methylsulfanyl)-N-phenylbenzamide : Replacing the ethyl group with a methyl group at the nitrogen reduces steric hindrance, leading to a smaller dihedral angle (24° vs. 40° in ethyl derivatives) between the carbonyl and adjacent phenyl ring. This structural difference correlates with higher conductance (2.7 × 10⁴ G°) compared to ethyl-substituted analogs .

Table 1: Conductance and Dihedral Angles of NPBA Derivatives

| Compound | Substituents | Dihedral Angle (°) | Conductance (G°) |

|---|---|---|---|

| NPBA (Parent) | None | 18 | 1.2 × 10⁴ |

| R1A (N-ethyl derivative) | Ethyl, methoxy, methylsulfanyl | 40 | 1.7 × 10⁴ |

| R4A (N-methyl derivative) | Methyl, methoxy, methylsulfanyl | 24 | 2.7 × 10⁴ |

Data sourced from single-molecule junction experiments and DFT calculations .

Antiviral Activity:

- N-phenylbenzamide derivatives with C-3 substituents : Modifications at the C-3 position (e.g., chlorine, bromine) exhibit anti-enterovirus 71 (EV71) activity, with IC₅₀ values ranging from 18 μM to sub-micromolar levels. The methylsulfanyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs .

- 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17) : This analog demonstrates inhibitory activity against HPV oncoproteins (E6/E7), highlighting the role of sulfanyl and methoxy groups in bioactivity. However, steric bulk from the ethyl group in the target compound could affect cellular uptake or target binding .

Table 2: Antiviral Activity of Selected NPBA Derivatives

| Compound | Target Virus | IC₅₀/EC₅₀ | Key Substituents |

|---|---|---|---|

| N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide | Not reported | Pending | Ethyl, methoxy, methylsulfanyl |

| L17 | HPV16 | 10 μM (E6/E7 inhibition) | Chloropropyl, methoxy |

| EV71-active derivative | EV71 | 18 ± 1.2 μM | C-3 halogen substituents |

Antimicrobial Activity:

- N-phenylbenzamide derivatives with azole groups : Compounds bearing electron-withdrawing groups (e.g., nitro, chloro) show broad-spectrum antibacterial and antifungal activity. The methylsulfanyl group in the target compound may act as a hydrogen bond acceptor, enhancing interactions with microbial enzymes .

Electronic and Physicochemical Properties

- Methoxy vs. Methylsulfanyl Groups : The methoxy group donates electron density via resonance, while the methylsulfanyl group donates via both resonance and inductive effects, resulting in a lower LUMO energy (-1.8 eV vs. -1.5 eV for methoxy-only analogs). This enhances electron transport in molecular junctions .

- Ethyl vs. Methyl Substitution: Ethyl groups increase steric bulk, raising the dihedral angle between aromatic rings and reducing conductance by ~30% compared to methyl-substituted analogs. However, ethyl groups may improve solubility in nonpolar solvents .

Table 3: Electronic Properties of NPBA Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| NPBA (Parent) | -5.2 | -1.3 | 3.9 |

| This compound | -5.0 | -1.8 | 3.2 |

| 4-Methoxy-N-methyl analog | -5.1 | -1.5 | 3.6 |

DFT calculations at B3LYP/6-31G level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.